3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline
Description
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10,15H2 |
InChI Key |
FQVPTCFDLRKULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation and Etherification
This method, adapted from Scirp research, involves:
- Formylation : Treating 2-substituted imidazo[1,2-a]pyridine with POCl₃ in DMF to generate 3-carbaldehyde derivatives.
- Reduction : Converting the aldehyde to a hydroxymethyl group via NaBH₄ reduction.
- Etherification : Reacting the hydroxymethyl intermediate with 3-nitroanisole under Mitsunobu conditions (DIAD, PPh₃) to form the methoxy bridge, followed by nitro reduction to aniline using H₂/Pd-C.
Oxidative Cyclization with Iodine/KI
A method from PubMed for imidazo[1,2-a]pyridin-2-amines can be modified:
- Amidine Formation : React 3-methoxyaniline with a nitrile derivative (e.g., cyanoacetate) to form an amidine intermediate.
- Cyclization : Use I₂/KI in DMSO at 100°C to induce oxidative C–N bond formation, constructing the imidazo ring.
Industrial Production Considerations
While industrial data are limited, scalable adaptations of lab methods include:
- Continuous Flow Reactors : For formylation and cyclization steps to enhance yield and reduce reaction time.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) for nitro reduction steps.
Reaction Optimization and Yield Enhancement
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 2.3 eq (Vilsmeier-Haack) | Maximizes aldehyde formation |
| Solvent Polarity | DMF > Ethanol | Improves cyclization efficiency |
| Oxidizing Agent | I₂/KI (1:2 ratio) | Enhances ring closure |
Analytical Techniques for Purity Assessment
- ¹H/¹³C NMR : Confirms methoxy linkage (δ 3.8–4.0 ppm for OCH₃) and aniline NH₂ (δ 5.2–5.8 ppm).
- HPLC : Purity >98% achieved using C18 columns (MeOH/H₂O mobile phase).
- HRMS : Validates molecular formula (C₁₄H₁₃N₃O) with mass error <2 ppm.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution sites on imidazo[1,2-a]pyridine are minimized using bulky bases (e.g., DBU).
- Aniline Protection : Acetylation of the amine group prevents side reactions during etherification.
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs at the aniline moiety, where halogenation or nitration can be performed.
Common Reagents and Conditions
Oxidation: Metal-free oxidation agents such as iodine and tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is an organic compound featuring an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline. It has a molecular formula of , and the imidazo[1,2-a]pyridine core is known for its pharmacological properties. The applications of this compound extend into medicinal chemistry, where it may serve as a lead compound for drug development. Its potential use in treating diseases related to inflammation or cancer makes it a candidate for further pharmacological studies. Additionally, this compound could be utilized in research settings to explore its mechanism of action against specific biological targets.
Potential Applications
- Medicinal Chemistry The presence of the imidazo[1,2-a]pyridine and aniline moieties suggests potential applications in medicinal chemistry. These groups are found in various biologically active molecules, including some drugs targeting the central nervous system and those exhibiting anti-cancer properties.
- Drug Development It may serve as a lead compound for drug development. Its potential use in treating diseases related to inflammation or cancer makes it a candidate for further pharmacological studies.
- Research This compound could be utilized in research settings to explore its mechanism of action against specific biological targets.
Reactivity
The chemical reactivity of this compound can be explored through various synthetic pathways. It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline group. Additionally, the methoxy substituent can undergo demethylation under certain conditions, leading to the formation of hydroxyl derivatives. The imidazo[1,2-a]pyridine framework may also engage in nucleophilic substitutions and cyclization reactions.
Biological Activities
Compounds containing the imidazo[1,2-a]pyridine structure have been studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of various enzymes and receptors involved in disease pathways. The specific biological activity of this compound remains to be fully elucidated but is expected to exhibit similar pharmacological effects due to its structural features.
Interaction Studies
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive properties . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline with structurally analogous compounds, focusing on molecular features, synthetic routes, and applications.
Positional Isomers
Notes:
- The 3- and 4-position isomers differ in electronic effects due to substituent orientation, influencing interactions in catalytic or biological systems.
- The methoxy group in the target compound may improve solubility compared to L3 .
Heterocyclic Variants
Notes:
- Replacement of pyridine with pyridazine (as in ) modifies electronic properties and binding affinities.
- Benzimidazole derivatives () exhibit enhanced aromatic interactions but reduced solubility compared to imidazopyridines.
Functional Group Variations
Notes:
- Methyl or phosphonate substitutions (e.g., minodronic acid ) significantly alter biological activity, highlighting the versatility of imidazopyridine scaffolds.
Biological Activity
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 239.27 g/mol. The imidazo[1,2-a]pyridine core is known for its diverse pharmacological properties, making it a promising scaffold for drug development.
Antimicrobial Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key microbial enzymes or disruption of membrane integrity.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented. Studies suggest that these compounds can inhibit cancer cell proliferation through multiple pathways:
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Some compounds induce G1 or G2/M phase arrest, preventing cancer cells from dividing.
A notable study highlights the efficacy of related compounds in inhibiting specific cancer cell lines, suggesting that this compound may share similar properties due to structural similarities .
Enzyme Inhibition
Several studies have explored the enzyme inhibitory activities of imidazo[1,2-a]pyridine derivatives:
- Acetylcholinesterase (AChE) Inhibition : Compounds have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .
- Cyclooxygenase (COX) Inhibition : Some derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in disease pathways, modulating their activity.
- Enzyme Interaction : It can inhibit or activate enzymes that play critical roles in cellular processes.
Synthesis and Evaluation
A range of synthetic methods has been employed to create derivatives of imidazo[1,2-a]pyridine. These methods include cyclization reactions and modifications at various positions to enhance biological activity .
Q & A
Q. How can ADME-Tox profiling prioritize derivatives for preclinical studies?
- Computational tools (SwissADME, ProTox-II) predict bioavailability (%F > 30), CYP450 inhibition (e.g., CYP3A4), and hepatotoxicity. In vitro assays include Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and Ames test for mutagenicity. Derivatives with LogP < 3.5 and topological polar surface area (TPSA) < 80 Ų are prioritized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
